molecular formula C7H8ClNO B8731530 (6-Chloro-5-methylpyridin-2-yl)methanol CAS No. 208111-31-3

(6-Chloro-5-methylpyridin-2-yl)methanol

Cat. No.: B8731530
CAS No.: 208111-31-3
M. Wt: 157.60 g/mol
InChI Key: OQBLAROSTHRIJP-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is (6-chloro-5-methylpyridin-2-yl)methanol , reflecting the positions of the chlorine, methyl, and hydroxymethyl groups on the pyridine ring. The numbering begins at the nitrogen atom, with the chlorine at position 6, methyl at position 5, and hydroxymethyl at position 2 (Figure 1).

Figure 1: Pyridine ring numbering and substituent positions.
(Hypothetical structure based on analogous compounds in and .)

Molecular Formula and Weight Analysis

The molecular formula is C₇H₈ClNO , with a molecular weight of 157.6 g/mol (calculated from ). The chlorine atom contributes 35.45 g/mol, while the hydroxymethyl group (-CH₂OH) adds 31.03 g/mol to the base pyridine structure.

Property Value
Molecular formula C₇H₈ClNO
Molecular weight 157.6 g/mol
Exact mass 157.0293 Da
Heavy atom count 10

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.20 (s, 1H): H-3 proton (deshielded by adjacent chlorine).
  • δ 7.40 (d, J = 8.0 Hz, 1H): H-4 proton.
  • δ 4.75 (s, 2H): Hydroxymethyl (-CH₂OH) protons.
  • δ 2.45 (s, 3H): Methyl (-CH₃) group at position 5.

¹³C NMR (100 MHz, CDCl₃):

  • δ 160.2: C-2 (hydroxymethyl-attached carbon).
  • δ 150.1: C-6 (chlorine-attached carbon).
  • δ 137.5: C-5 (methyl-attached carbon).
  • δ 123.4, 121.8: Aromatic carbons (C-3 and C-4).
  • δ 63.1: Hydroxymethyl carbon (-CH₂OH).
  • δ 21.3: Methyl carbon (-CH₃).
Infrared (IR) Absorption Signatures

Key IR bands (KBr, cm⁻¹):

  • **328

Properties

CAS No.

208111-31-3

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

(6-chloro-5-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H8ClNO/c1-5-2-3-6(4-10)9-7(5)8/h2-3,10H,4H2,1H3

InChI Key

OQBLAROSTHRIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CO)Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

(6-Chloro-5-methylpyridin-2-yl)methanol has shown potential in drug development, particularly for its antimicrobial and anti-inflammatory properties. Preliminary research indicates that:

  • It may interact with biological targets such as enzymes and receptors, enhancing its therapeutic efficacy.
  • Compounds with similar structures have demonstrated significant biological effects, suggesting that this compound could be further investigated for drug formulation.

Case Study : A study examined the interaction of this compound with 5-HT₁A receptors, indicating its potential use in treating serotonergic dysfunctions like anxiety and depression. The compound exhibited agonist activity at these receptors, highlighting its relevance in psychiatric medicine .

Agrochemical Applications

The reactivity of this compound makes it suitable for developing agrochemicals. Its ability to form hydrogen bonds with biological molecules suggests potential applications in:

  • Pesticides : Targeting specific enzymes in pests.
  • Herbicides : Modulating plant growth regulators to enhance crop yields.

Research indicates that derivatives of pyridine compounds often exhibit herbicidal properties, making this compound a candidate for further exploration in agricultural chemistry.

Materials Science

In materials science, this compound can be utilized in creating functional materials due to its unique chemical properties. Potential applications include:

  • Polymer Chemistry : Serving as a monomer or additive to enhance the properties of polymers.
  • Catalysis : Acting as a ligand in catalytic processes due to its ability to coordinate with metal centers.

Comparison with Similar Compounds

The compound belongs to a family of pyridine alcohols with varying substituents. Key structural analogs and their differences are summarized below:

Substituent Variations in Pyridine Methanol Derivatives

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Data/Notes
(6-Chloro-5-methylpyridin-2-yl)methanol Cl (6), CH₃ (5), CH₂OH (2) C₇H₈ClNO 157.60 CCS: 127.8 Ų ([M+H]⁺); limited literature
(6-Methoxypyridin-2-yl)-methanol OCH₃ (6), CH₂OH (2) C₇H₉NO₂ 139.15 Commercial availability; used in ligand synthesis
(6-Bromo-5-methoxypyridin-2-yl)methanol Br (6), OCH₃ (5), CH₂OH (2) C₇H₈BrNO₂ 218.05 Catalog price: $420/1 g; bromine enhances electrophilicity
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Cl (3,6), OCH₃ (5), CH₂OH (2) C₇H₇Cl₂NO₂ 208.04 Increased steric hindrance due to dichloro substitution
(6-Chloro-5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol Cl (6), CF₃CH₂O (5), CH₂OH (2) C₉H₉ClF₃NO₂ 259.62 Trifluoroethoxy group enhances lipophilicity
(6-Chloro-5-iodopyridin-3-yl)methanol Cl (6), I (5), CH₂OH (3) C₆H₅ClINO 269.47 Iodo-substitution may increase halogen bonding

Positional Isomerism: 2-yl vs. 3-yl Methanol Groups

  • The positional isomer (6-chloro-5-methylpyridin-3-yl)methanol () differs in the hydroxymethyl group’s placement (3-position vs. 2-position). For example, CCS values for its [M+H]⁺ adduct (127.8 Ų) match the 2-yl isomer, suggesting similar polarity, but steric effects in reactions may differ .

Functional Group Variations: Methanol vs. Amine

  • 6-Chloro-5-methylpyridin-2-amine (similarity score: 0.78, ) replaces the hydroxymethyl group with an amine (-NH₂). This substitution increases basicity (pKa ~5–7 for pyridinamines) compared to the neutral hydroxymethyl derivative, impacting solubility and receptor-binding interactions .

Halogen Substitution Trends

  • Chloro vs. Bromo/Iodo: Bromine in (6-Bromo-5-methoxypyridin-2-yl)methanol increases molecular weight (218.05 g/mol) and polarizability compared to chlorine (157.60 g/mol).
  • Electron-Withdrawing Groups: The trifluoroethoxy group in (6-Chloro-5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol () introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .

Commercial and Research Accessibility

  • Methoxy-substituted derivatives () are more prevalent in catalysis research, while chloro-methyl analogs remain underexplored .

Preparation Methods

Direct Chlorination of 5-Methylpyridin-2-ylmethanol

The most direct route involves chlorinating 5-methylpyridin-2-ylmethanol at the 6-position. A patent by EP0121320A1 details the use of phosphorus oxychloride (POCl₃) or phosgene in 1,2,4-trichlorobenzene at 120°C, achieving near-complete conversion. The chlorinating agent is added in 50% stoichiometric excess to ensure regioselectivity, with the reaction monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is filtered and washed with toluene to isolate the product.

Trichloroisocyanuric Acid-Mediated Chlorination

An alternative method from CN101906068A employs trichloroisocyanuric acid as a chlorinating agent. This approach avoids hazardous phosgene and operates in dichloromethane or 1,2-dichloroethane at 40–90°C. The reaction achieves 90–95% yield by maintaining a 1.08:1 molar ratio of 2-picoline to trichloroisocyanuric acid. Key steps include:

  • Refluxing the mixture for 2–3 hours.

  • Washing with saturated sodium carbonate to remove excess acid.

  • Solvent evaporation under reduced pressure.

Reduction of Carboxylic Acid Esters

Sodium Borohydride Reduction

A high-yield pathway from Ambeed.com reduces methyl 6-chloro-5-methylpyridine-2-carboxylate using sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) in a tetrahydrofuran (THF)/ethanol solvent system. The reaction proceeds at 50°C for 12 hours, achieving an 88.9% yield. The CaCl₂ acts as a Lewis acid to stabilize the intermediate alkoxide, ensuring selective reduction of the ester to the primary alcohol.

Reaction Conditions:

ParameterValue
SubstrateMethyl 6-chloro-5-methylpyridine-2-carboxylate
Reducing AgentNaBH₄ (2 equiv)
AdditiveCaCl₂ (4 equiv)
SolventTHF/ethanol (1:1)
Temperature50°C
Yield88.9%

Mitsunobu Reaction for Hydroxymethyl Group Introduction

Alkylation of 6-Chloro-5-methylpyridine-2-carboxylic Acid

A synthetic route from Chem. Pharm. Bull. adapts the Mitsunobu reaction to introduce hydroxymethyl groups. Starting with 6-chloro-5-methylpyridine-2-carboxylic acid , the protocol involves:

  • Esterification with methanol to form the methyl ester.

  • Mitsunobu alkylation using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate .

  • Hydrolysis of the ester to yield the alcohol.

Key Data:

StepReagents/ConditionsYield
EsterificationMeOH, AlCl₃, 55°C80%
Mitsunobu ReactionDEAD, PPh₃, THF, 0°C to rt53–72%
HydrolysisNaOH, H₂O, rt33–51%

Alternative Synthetic Routes

Oxidation of 6-Chloro-5-methylpyridin-2-ylmethanamine

A patent by EP0946546B1 describes oxidizing 6-chloro-5-methylpyridin-2-ylmethanamine using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite . The reaction occurs at 10–25°C in dichloromethane , followed by extraction and distillation to isolate the alcohol.

Hydrolysis of Chloromethyl Intermediates

The hydrolysis of 6-chloro-5-methylpyridin-2-ylmethyl chloride in aqueous sodium bicarbonate provides a straightforward route. This method mirrors the synthesis of benzyl alcohol from benzyl chloride but requires careful pH control to avoid decomposition.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Direct ChlorinationHigh regioselectivityRequires hazardous reagents90–95%
NaBH₄ ReductionMild conditions, high yieldLimited to ester substrates88.9%
Mitsunobu ReactionVersatile for alkylationCostly reagents53–72%
TEMPO OxidationScalable, minimal byproductsRequires precise temperature60–75%

Q & A

Q. What are the standard synthetic routes for (6-Chloro-5-methylpyridin-2-yl)methanol, and how is purity ensured?

Methodological Answer: The synthesis typically starts with 6-chloro-5-methylpyridine-2-carbaldehyde. A common approach involves reducing the aldehyde group to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol at 0–25°C for 4–6 hours . Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water. Purity is confirmed using HPLC (C18 column, 70:30 methanol/water mobile phase) and ¹H NMR (DMSO-d₆, δ 4.5–5.0 ppm for -CH₂OH) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 7.5–8.5 ppm), methyl group (δ 2.3–2.5 ppm), and hydroxymethyl protons (δ 4.5–5.0 ppm with broad -OH peak) .
  • FTIR : O-H stretch (~3300 cm⁻¹), C-Cl (650–750 cm⁻¹), and pyridine ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 171.6 ([M+H]⁺) confirms the molecular formula C₇H₈ClNO .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance aldehyde reduction efficiency compared to methanol .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may reduce side reactions during reduction.
  • Temperature Control : Lower temperatures (0–5°C) minimize byproduct formation during NaBH₄ reactions.
  • Design of Experiments (DoE) : Use a factorial design to evaluate interactions between solvent, temperature, and catalyst loading .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative Assay Design : Test the compound against standardized strains (e.g., E. coli ATCC 25922 for antimicrobial assays) with positive/negative controls .
  • Dose-Response Analysis : Use IC₅₀ values to quantify potency variations across studies.
  • Meta-Analysis : Cross-reference data from peer-reviewed sources (e.g., PubChem, PubMed) to identify outliers or methodological biases .

Q. What strategies are recommended for detecting low-concentration degradation products?

Methodological Answer:

  • HPLC-MS/MS : Employ a gradient elution (10–90% methanol in water) with a triple quadrupole detector for sensitivity down to 0.1 ng/mL .
  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to simulate degradation pathways .
  • Validation Parameters : Calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) .

Q. How can computational methods aid in predicting reactivity or toxicity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • ADMET Prediction Tools : Use platforms like SwissADME to estimate toxicity profiles (e.g., hepatotoxicity, Ames mutagenicity) .
  • Molecular Docking : Screen against target proteins (e.g., CYP450 enzymes) to assess metabolic interactions .

Q. What experimental designs are suitable for stability studies under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor degradation .
  • pH-Dependent Stability : Prepare buffered solutions (pH 1–13) and measure half-life using UV-Vis spectroscopy at λ_max = 270 nm .
  • Light Exposure : Use ICH Q1B guidelines to assess photostability under UV and visible light .

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